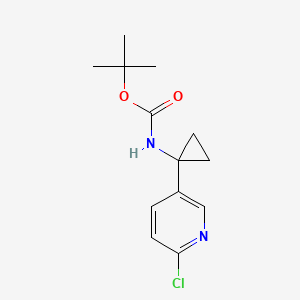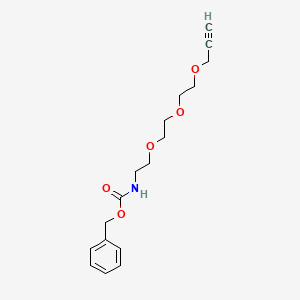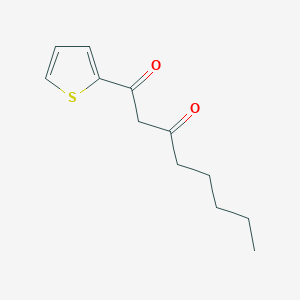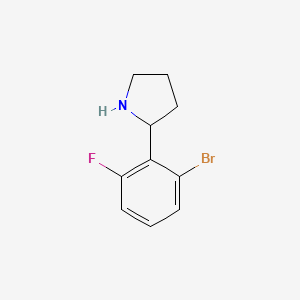
2-(2-Bromo-6-fluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-6-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-bromo-6-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates . The presence of both bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 2-Bromo-6-fluorophenyl Group: The phenyl ring can be functionalized with bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves the coupling of the 2-bromo-6-fluorophenyl group with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
2-(2-Bromo-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives or reduced to form tetrahydropyrrole derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride are common.
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include various substituted phenylpyrrolidines depending on the nucleophile used.
Oxidation and Reduction: Products include pyrrolidone and tetrahydropyrrole derivatives.
Cross-Coupling: Products include biaryl or diaryl derivatives with extended conjugation.
科学研究应用
2-(2-Bromo-6-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
作用机制
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects . The presence of the pyrrolidine ring can enhance binding affinity and selectivity through interactions with specific amino acid residues in the target protein . The bromine and fluorine atoms can further modulate the compound’s electronic properties and reactivity, influencing its biological activity .
相似化合物的比较
Similar Compounds
2-(2-Bromo-6-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Fluoro-6-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of bromine.
2-(2-Bromo-6-methoxyphenyl)pyrrolidine: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
2-(2-Bromo-6-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination can significantly influence the compound’s reactivity, electronic properties, and biological activity. The fluorine atom can enhance metabolic stability and lipophilicity, while the bromine atom can facilitate various substitution reactions .
属性
分子式 |
C10H11BrFN |
|---|---|
分子量 |
244.10 g/mol |
IUPAC 名称 |
2-(2-bromo-6-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI 键 |
OBIFVJJAWAAFGV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=C(C=CC=C2Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


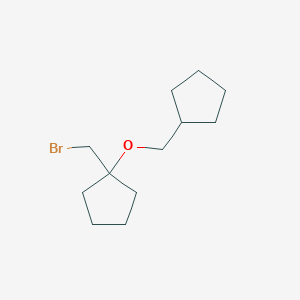

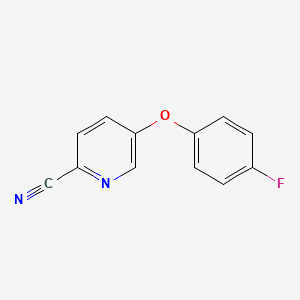

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
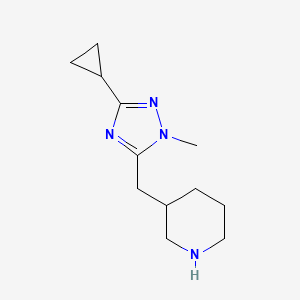

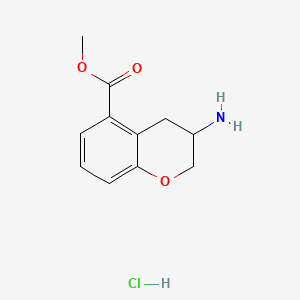
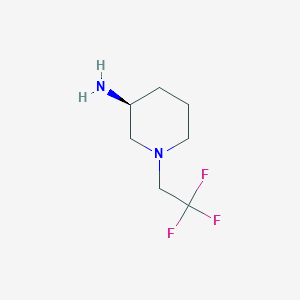
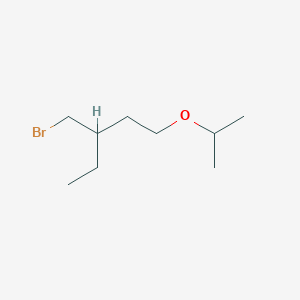
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
